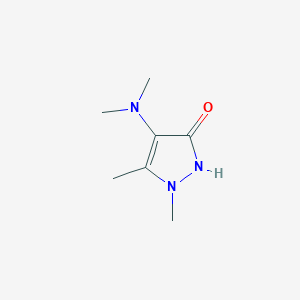
4-(Dimethylamino)-1,5-dimethyl-1H-pyrazol-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Dimethylamino)-1,5-dimethyl-1H-pyrazol-3(2H)-one is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a dimethylamino group at position 4 and two methyl groups at positions 1 and 5.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-1,5-dimethyl-1H-pyrazol-3(2H)-one can be achieved through various synthetic routes. One common method involves the reaction of 4-dimethylaminopyridine with appropriate reagents under controlled conditions. The reaction typically requires the use of a base such as sodium hydride and solvents like acetone or chloroform .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
4-(Dimethylamino)-1,5-dimethyl-1H-pyrazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted pyrazoles.
Aplicaciones Científicas De Investigación
4-(Dimethylamino)-1,5-dimethyl-1H-pyrazol-3(2H)-one has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 4-(Dimethylamino)-1,5-dimethyl-1H-pyrazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophilic catalyst, facilitating various chemical reactions by stabilizing transition states and lowering activation energies. Its dimethylamino group plays a crucial role in its reactivity and interaction with other molecules .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4-(Dimethylamino)-1,5-dimethyl-1H-pyrazol-3(2H)-one include:
4-Dimethylaminopyridine (DMAP): A derivative of pyridine with similar nucleophilic catalytic properties.
N′-(4-(Dimethylamino)benzylidene)-2-oxo-2H-chromene-3-carbohydrazide: A compound with similar structural features and applications.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both dimethylamino and methyl groups. This unique structure imparts distinct reactivity and properties, making it valuable in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C7H13N3O |
|---|---|
Peso molecular |
155.20 g/mol |
Nombre IUPAC |
4-(dimethylamino)-2,3-dimethyl-1H-pyrazol-5-one |
InChI |
InChI=1S/C7H13N3O/c1-5-6(9(2)3)7(11)8-10(5)4/h1-4H3,(H,8,11) |
Clave InChI |
YOUKVDPJPZFCRX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)NN1C)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



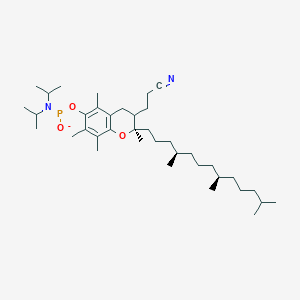

![(3S,3AR,6aR)-3,3a,4,6a-tetrahydro-2H-cyclopenta[d]isoxazole-3-carboxylic acid](/img/structure/B12863049.png)

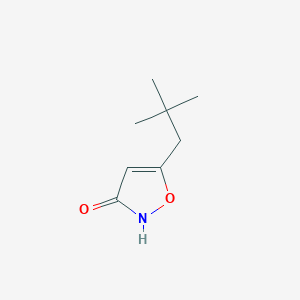
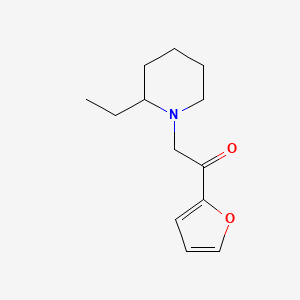
![2,4-Dibromobenzo[d]oxazole](/img/structure/B12863077.png)
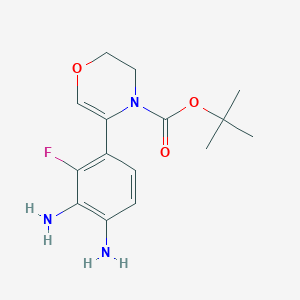
![N2-Ethyl-4H-furo[3,2-b]pyrrole-2,4,5-triamine](/img/structure/B12863087.png)
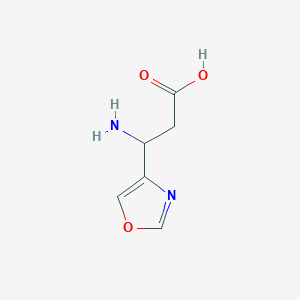
![(3aS,6S,6aS)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B12863096.png)

![6-(Methylthio)benzo[d]oxazol-2-amine](/img/structure/B12863106.png)
